Pranlukast-d4
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Overview
Description
Pranlukast-d4 is a deuterated form of pranlukast, a cysteinyl leukotriene receptor-1 antagonist. It is primarily used as an internal standard for the quantification of pranlukast in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Pranlukast itself is an orally bioavailable drug used to treat asthma and allergic rhinitis by inhibiting the actions of leukotriene D4 at the cysteinyl leukotriene receptor .
Preparation Methods
The synthesis of pranlukast-d4 involves the incorporation of deuterium atoms into the pranlukast molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the pranlukast molecule are replaced with deuterium atoms under specific reaction conditions . Industrial production methods for this compound are similar to those of pranlukast, with additional steps to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Pranlukast-d4 undergoes similar chemical reactions as pranlukast. These include:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pranlukast-d4 is widely used in scientific research for various applications, including:
Analytical Chemistry: As an internal standard in GC-MS and LC-MS for the quantification of pranlukast.
Pharmacokinetics: To study the pharmacokinetic properties of pranlukast in biological samples.
Drug Metabolism: To investigate the metabolic pathways and degradation products of pranlukast.
Biomedical Research: To explore the effects of pranlukast on various biological systems and its potential therapeutic applications.
Mechanism of Action
Pranlukast-d4, like pranlukast, selectively antagonizes leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. This inhibition prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus . The molecular targets involved include the cysteinyl leukotriene receptor and various signaling pathways associated with inflammation and bronchoconstriction.
Comparison with Similar Compounds
Pranlukast-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. Similar compounds include:
Montelukast: Another cysteinyl leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Zafirlukast: A similar leukotriene receptor antagonist with comparable pharmacological properties.
Compared to these compounds, this compound offers advantages in analytical precision and accuracy due to its stable isotopic labeling.
Properties
Molecular Formula |
C27H23N5O4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide |
InChI |
InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)/i12D,13D,14D,15D |
InChI Key |
NBQKINXMPLXUET-YTAQVSDTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4=NNN=N4)[2H])[2H])OCCCCC5=CC=CC=C5)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5 |
Origin of Product |
United States |
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